molecular formula C10H11BrN2O2S B14916352 n-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide

n-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B14916352
M. Wt: 303.18 g/mol
InChI Key: JSGJXPNIZMBNNT-UHFFFAOYSA-N
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Description

N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a compound that features a brominated thiophene ring attached to a pyrrolidine-2-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide typically involves the bromination of a thiophene derivative followed by coupling with a pyrrolidine-2-carboxamide. One common method involves the use of n-butyllithium for the bromination reaction, followed by treatment with an appropriate amine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thiophene derivatives .

Scientific Research Applications

N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, which can lead to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of a brominated thiophene ring and a pyrrolidine-2-carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H11BrN2O2S

Molecular Weight

303.18 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C10H11BrN2O2S/c11-8-3-1-6(16-8)5-12-10(15)7-2-4-9(14)13-7/h1,3,7H,2,4-5H2,(H,12,15)(H,13,14)

InChI Key

JSGJXPNIZMBNNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)NCC2=CC=C(S2)Br

Origin of Product

United States

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